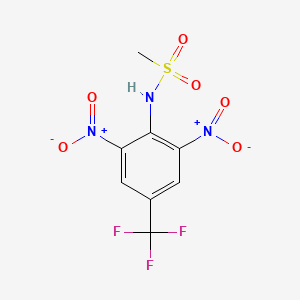
Methanesulfonamide, N-(2,6-dinitro-4-trifluoromethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N-(2,6-dinitro-4-trifluoromethylphenyl)- is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of methanesulfonamide and a dinitro-trifluoromethylphenyl group, which contribute to its reactivity and functionality in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(2,6-dinitro-4-trifluoromethylphenyl)- typically involves the nitration of a trifluoromethylphenyl precursor followed by sulfonamide formation. The nitration process requires the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the desired positions on the aromatic ring . The subsequent formation of the sulfonamide involves the reaction of the nitrated compound with methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, N-(2,6-dinitro-4-trifluoromethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Methanesulfonamide, N-(2,6-dinitro-4-trifluoromethylphenyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, N-(2,6-dinitro-4-trifluoromethylphenyl)- involves its interaction with molecular targets through its nitro and sulfonamide groups. These functional groups can participate in various chemical reactions, including hydrogen bonding, nucleophilic attack, and electrophilic substitution, which contribute to its biological and chemical activity . The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonamide: A simpler compound with similar sulfonamide functionality but lacking the nitro and trifluoromethyl groups.
N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide: A structurally similar compound with phenoxy substitution instead of trifluoromethyl.
Uniqueness
The trifluoromethyl group imparts additional stability and lipophilicity, making it a valuable compound in various chemical and biological studies .
Propiedades
Número CAS |
57840-80-9 |
|---|---|
Fórmula molecular |
C8H6F3N3O6S |
Peso molecular |
329.21 g/mol |
Nombre IUPAC |
N-[2,6-dinitro-4-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H6F3N3O6S/c1-21(19,20)12-7-5(13(15)16)2-4(8(9,10)11)3-6(7)14(17)18/h2-3,12H,1H3 |
Clave InChI |
JGXUHUJGYWAUGQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






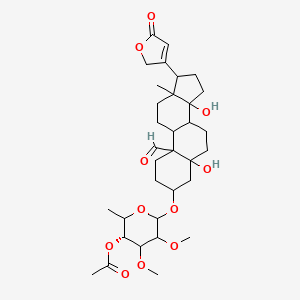
![14-phenyl-11-(4-phenylbenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11941017.png)

![1,4-Bis[(chloromethyl)dimethylsilyl]-2,3,5,6-tetrafluorobenzene](/img/structure/B11941036.png)
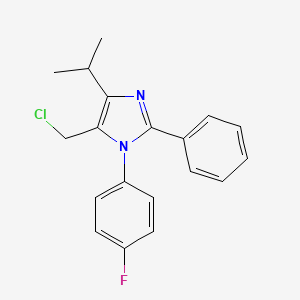
![2-azaniumylethyl [(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11941050.png)
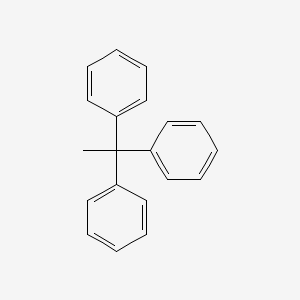
amino]-](/img/structure/B11941077.png)
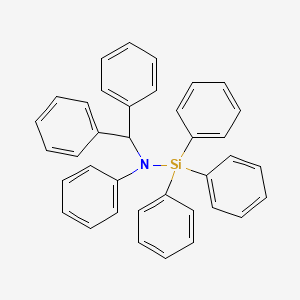
![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)
